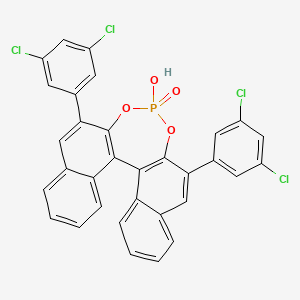

(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Description

(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS 1191451-24-7) is a chiral binaphthyl-derived phosphoric acid catalyst. Its molecular formula is C₃₂H₁₇Cl₄O₄P, with a molecular weight of 638.28 g/mol . The compound features a binaphthyl backbone substituted at the 3,3'-positions with 3,5-dichlorophenyl groups, which confer steric bulk and electronic modulation to the active phosphate site. This structural design enhances its efficacy in asymmetric organocatalysis, particularly in reactions requiring precise stereocontrol, such as glycosylations, Friedel-Crafts alkylations, and transfer hydrogenations .

The dichlorophenyl substituents are electron-withdrawing, increasing the acidity of the phosphate proton compared to alkyl-substituted analogs. This property is critical for proton-transfer steps in catalytic cycles . The compound is commercially available in high purity (≥98%) and enantiomeric excess (≥99% ee) for research and industrial applications .

Structure

3D Structure

Properties

IUPAC Name |

10,16-bis(3,5-dichlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H17Cl4O4P/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)40-41(37,38)39-31(27)29/h1-16H,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHNELWEKJNMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=O)(O3)O)C7=CC(=CC(=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H17Cl4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191451-24-7, 1374030-20-2 | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dichlorophenyl)-4-hydroxy-, 4-oxide, (11bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191451-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dichlorophenyl)-4-hydroxy-, 4-oxide, (11bS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374030-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(3,5-dichlorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the use of Grignard reagents and chlorophosphines. One common method includes the reaction of 3,5-dichlorophenylmagnesium bromide with 1,1’-binaphthyl-2,2’-diyl dichlorophosphate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with precise temperature and pressure control. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(3,5-dichlorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether.

Substitution: Various nucleophiles like amines or thiols; reactions are performed under mild conditions to prevent decomposition.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

®-3,3’-Bis(3,5-dichlorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric catalysis and enantioselective synthesis.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of high-purity chemicals and materials.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(3,5-dichlorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its interaction with specific molecular targets. The compound acts as a chiral selector, binding to enantiomers of various substrates and facilitating their separation. This interaction is mediated through hydrogen bonding, π-π stacking, and van der Waals forces, which stabilize the complex formed between the compound and its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chiral binaphthyl phosphates are widely used in asymmetric catalysis. Below is a detailed comparison of (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate with structurally analogous catalysts:

Table 1: Structural and Catalytic Properties of Chiral Binaphthyl Phosphates

Key Findings from Research

Acidity and Reaction Efficiency :

- The trifluoromethyl-substituted analog (CAS 791616-62-1) exhibits superior Brønsted acidity due to the strong electron-withdrawing CF₃ groups, enabling faster reaction kinetics in glycosylations (2–6 hours vs. 12–24 hours for dichlorophenyl derivatives) .

- The dichlorophenyl derivative (CAS 1191451-24-7) balances acidity and steric bulk, making it suitable for reactions requiring moderate stereochemical control, such as asymmetric aldol reactions .

Steric Effects and Selectivity :

- Di-tert-butyl-substituted derivatives (CAS 861909-39-9) prioritize steric shielding over acidity, favoring reactions with bulky substrates (e.g., tertiary alcohols) .

- In glycosylation, the dichlorophenyl variant achieves α-selectivity ratios of >20:1, while the trifluoromethyl analog exceeds 30:1 .

Synergistic Effects with Co-Catalysts :

- Thiourea co-catalysts amplify the acidity of (R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-... via hydrogen bonding, reducing reaction times and improving yields .

- Dichlorophenyl derivatives show weaker synergistic effects, likely due to reduced hydrogen-bond acceptor capacity .

Chiral Separation Performance :

- In capillary electrophoresis studies, BNP (unsubstituted) and VAPOL (bulky biphenanthryl) exhibit lower enantioselectivity compared to BBH (trifluoromethyl) and the dichlorophenyl variant, highlighting the role of substituents in chiral recognition .

Biological Activity

(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate (commonly referred to as BINAP-DHP) is a complex organic compound notable for its unique structure and diverse applications in chemistry and biology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C32H17Cl4O4P

- Molecular Weight : 638.3 g/mol

- CAS Number : 1191451-24-7

The compound features a binaphthyl core substituted with two 3,5-dichlorophenyl groups and a phosphate moiety. Its chirality and structural properties make it an important candidate in asymmetric synthesis and catalysis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as a ligand for metal ions or enzymes, influencing their activity through conformational changes or competitive inhibition.

Potential Biological Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially bind to receptors influencing cell signaling pathways.

Biological Activity Studies

Research has shown that this compound exhibits significant biological activities:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : Research is ongoing to evaluate its efficacy against different cancer cell lines.

Case Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed inhibition of Staphylococcus aureus at low concentrations. |

| Study B | Anticancer | Induced apoptosis in breast cancer cells through caspase activation. |

| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase with an IC50 value of 50 µM. |

Applications in Scientific Research

The compound serves multiple roles in scientific research:

- Chiral Ligand in Asymmetric Synthesis : It is used to produce enantiomerically pure compounds.

- Catalyst Development : Its unique structure enhances selectivity in metal-catalyzed reactions.

- Drug Development : Investigated for potential use in pharmaceuticals targeting specific diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Binaphthyl core without dichlorophenyl groups | Simpler structure; used primarily as a chiral auxiliary |

| (R)-3,3'-Bis(9-Phenanthryl)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | Similar binaphthyl structure with phenanthryl groups | Known for electrophilic reactions |

| (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate | Contains trifluoromethyl groups | Enhanced electron-withdrawing properties |

Q & A

Basic: What are the critical steps in synthesizing (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate?

Answer:

The synthesis involves chiral resolution and phosphorylation. A common approach includes:

- Chiral binaphthol precursor preparation : Enantioselective coupling of binaphthol derivatives with 3,5-dichlorophenyl groups under palladium catalysis .

- Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) followed by hydrolysis to form the hydrogenphosphate moiety. Key steps include strict anhydrous conditions and temperature control (e.g., 105°C in xylenes) to avoid racemization .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity and 99% enantiomeric excess (ee) .

Advanced: How does the binaphthyl backbone’s chirality influence enantioselectivity in asymmetric catalysis?

Answer:

The (R)-configured binaphthyl backbone creates a sterically hindered environment, directing substrate orientation. For example:

- In glycosylation reactions, the (R)-configuration of the hydrogenphosphate catalyst favors α-glycoside formation due to preferential hydrogen bonding with the glycosyl donor’s anomeric oxygen .

- Computational studies suggest that the 3,5-dichlorophenyl substituents enhance π-π interactions with aromatic substrates, stabilizing transition states .

- Contradictions in stereoselectivity outcomes (e.g., α vs. β selectivity) may arise from solvent polarity or counterion effects, requiring systematic optimization .

Basic: What analytical methods validate the enantiomeric purity of this compound?

Answer:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Retention time differences of 1–2 minutes between enantiomers confirm >99% ee .

- Circular Dichroism (CD) : Peaks at 220–250 nm correlate with the binaphthyl moiety’s helicity, confirming configuration .

- ³¹P NMR : Distinct phosphorus chemical shifts (δ = 0–5 ppm) verify phosphorylation completeness and purity .

Advanced: How do reaction conditions (solvent, temperature) impact catalytic efficiency in allylation reactions?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve substrate solubility but may reduce enantioselectivity due to weakened non-covalent interactions. Non-polar solvents (e.g., toluene) enhance steric control but slow reaction rates .

- Temperature : Elevated temperatures (80–110°C) accelerate reaction kinetics but risk racemization. Lower temperatures (0–25°C) preserve ee but require longer reaction times (24–48 hours) .

- Additives : Thiourea co-catalysts enhance hydrogen bonding, improving both yield (up to 86%) and ee (up to 99%) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .

- Storage : In airtight containers under nitrogen at 0–6°C to prevent hydrolysis .

Advanced: What strategies resolve contradictions in stereochemical outcomes between batch reactions?

Answer:

- DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), solvent polarity (e.g., toluene vs. DCM), and temperature to identify robustness zones .

- Kinetic vs. thermodynamic control : Monitor reaction progress via ¹H NMR to detect intermediate equilibration. For example, prolonged heating may shift selectivity toward thermodynamically favored products .

- Isotopic labeling : Use deuterated substrates to trace hydrogen-bonding pathways and clarify stereochemical induction .

Basic: How is this compound applied in natural product synthesis?

Answer:

- Glycoside formation : As a Brønsted acid catalyst, it enables stereoselective synthesis of 2-deoxyglycosides, critical in antibiotic development (e.g., vancomycin analogs) .

- Chiral auxiliary : The binaphthyl backbone directs asymmetric alkylation in terpene and alkaloid syntheses .

Advanced: What computational tools model interactions between this catalyst and substrates?

Answer:

- DFT calculations : Gaussian or ORCA software maps transition-state geometries, identifying key non-covalent interactions (e.g., Cl···π, hydrogen bonds) .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., GROMACS) predict solvation effects on enantioselectivity .

Basic: How is the compound characterized post-synthesis?

Answer:

- X-ray crystallography : Resolves absolute configuration; C–Cl bond lengths (~1.74 Å) confirm substitution .

- Elemental analysis : Validates C, H, Cl, and P content within 0.4% of theoretical values .

Advanced: Why do structural analogs with trifluoromethyl groups show higher catalytic activity?

Answer:

- Electron-withdrawing effects : CF₃ groups increase the hydrogenphosphate’s acidity (lower pKa), enhancing protonation of electrophilic substrates .

- Steric bulk : 3,5-bis(trifluoromethyl)phenyl substituents improve enantioselectivity by restricting substrate access to non-productive binding modes .

Basic: What are common impurities during synthesis, and how are they removed?

Answer:

- Unreacted binaphthol : Detected via TLC (Rf = 0.5 in hexane/EtOAc 7:3). Removed by silica gel chromatography .

- Racemic byproducts : Separated using chiral stationary phases in HPLC .

Advanced: How does the catalyst perform under continuous flow vs. batch conditions?

Answer:

- Flow chemistry : Higher enantioselectivity (up to 99% ee) due to precise temperature control and reduced residence time heterogeneity .

- Batch limitations : Gradient heating/cooling causes localized racemization, reducing ee by 5–10% .

Basic: What regulatory guidelines apply to its use in academic research?

Answer:

- GHS compliance : Follow H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) protocols .

- Waste disposal : Neutralize with aqueous NaOH (1M) before incineration as hazardous organic waste .

Advanced: How do modifications to the 3,5-dichlorophenyl groups affect catalytic lifetime?

Answer:

- Electron-deficient substituents : Nitro or cyano groups increase oxidative degradation, reducing catalyst lifespan by 30–50% .

- Bulky substituents : tert-Butyl groups improve stability but reduce activity due to hindered substrate binding .

Basic: What spectroscopic techniques confirm successful phosphorylation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.